Trpa1-IN-1

TRPA1 antagonist physicochemical properties

Early TRPA1 blockers like HC-030031 require high dosing (100 mg/kg) due to micromolar potency, introducing off-target risks. TRPA1-IN-1 offers a structurally validated THF-based scaffold with optimized metabolic stability and oral bioavailability. - Target engagement at substantially lower exposures (efficacy at 3-10 mg/kg in rat pain models) - Well-defined chemistry (C19H17ClN6O3) enables docking studies; related analog has cryo-EM structure (PDB 7JUP) - Batch-to-batch traceability with independent CoA; ≥98% HPLC purity

Molecular Formula C19H17ClN6O3
Molecular Weight 412.8 g/mol
Cat. No. B12431131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrpa1-IN-1
Molecular FormulaC19H17ClN6O3
Molecular Weight412.8 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C19H17ClN6O3/c1-25-9-21-18-16(25)19(27)26(10-22-18)7-15-23-17(24-29-15)12-6-14(28-8-12)11-2-4-13(20)5-3-11/h2-5,9-10,12,14H,6-8H2,1H3/t12-,14+/m0/s1
InChIKeyUGLQOTZNBCEHHB-GXTWGEPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRPA1-IN-1 (CAS 2376824-92-7): Procurement-Ready Baseline for a Small-Molecule TRPA1 Antagonist


TRPA1-IN-1 (CAS 2376824-92-7) is a synthetic small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, supplied as a pre-weighed solid with confirmed purity (typically ≥98% by HPLC) and solubility in DMSO for direct in vitro application . It is produced and quality-controlled for research use by multiple specialty chemical vendors, including MedChemExpress (Cat. No. HY-142214) and TargetMol (Cat. No. T39935), ensuring batch-to-batch traceability via independent certificate of analysis (CoA) documentation . TRPA1-IN-1 belongs to the tetrahydrofuran (THF)-linked antagonist series, a class of non-electrophilic, orally bioavailable TRPA1 blockers identified through a ligand-based discovery campaign that also yielded co-crystal structures of related analogs with the hTRPA1 channel protein .

+TRPA1 pathway inhibition studies with a non-electrophilic antagonist scaffold
+Multi-vendor availability with independent CoA traceability
+THF-linked series; structural ancestry supports binding mode interpretation

Why TRPA1-IN-1 Cannot Be Trivially Substituted: Chemical Structure Defines Function


TRPA1 antagonists represent a heterogeneous chemical landscape where even minor structural modifications profoundly impact selectivity, pharmacokinetics, and target engagement. TRPA1-IN-1, with its distinct tetrahydrofuran core and hypoxanthine-derived moiety (C19H17ClN6O3), demonstrates that the linker chemistry between the core and the pendant aromatic group is a critical determinant of both in vitro potency and in vivo target coverage . Generic substitution with commonly used TRPA1 blockers like HC-030031 (a theophylline derivative, IC50 = 4.9–6.2 μM vs. TRPA1) or AP-18 (an oxime, IC50 = 3.1–4.5 μM vs. TRPA1) introduces substantial risks: these earlier chemotypes exhibit micromolar potency requiring high dosing for in vivo efficacy, while newer-generation THF-based antagonists like TRPA1-IN-1 were specifically optimized for improved metabolic stability and oral bioavailability, enabling target engagement at substantially lower exposures . Without direct confirmation of TRPA1-IN-1's specific IC50 value in the target user's assay system, the compound should be considered a structure-defined chemical probe whose function cannot be extrapolated from the potency profiles of earlier-generation TRPA1 antagonists.

Earlier TRPA1 antagonists (e.g., HC-030031) exhibit micromolar potency; the THF series may provide distinct target engagement, and direct substitution without potency verification risks assay mismatch.
Metabolic stability and oral exposure context may differ substantially across chemotypes; data from older antagonists cannot be extrapolated to TRPA1-IN-1.
TRPA1-IN-1's exact IC50 is not published; independent assay validation is required before replacing existing probes.

TRPA1-IN-1: Quantitative Evidence for Differentiated Compound Selection


Molecular Structure and Physicochemical Advantages for Assay Design

TRPA1-IN-1 (C19H17ClN6O3, MW 412.83) possesses a unique chemical architecture that distinguishes it from earlier TRPA1 antagonists. The compound features a tetrahydrofuran (THF) ring linking a 4-chlorophenyl group to a 1,2,4-oxadiazole, which is further connected to a methylxanthine core . This specific scaffold is absent in the widely-used comparator HC-030031, which is based on a simple theophylline acetamide structure lacking the THF linker and oxadiazole elements that confer metabolic stability advantages to the THF series .

Scaffold Identity
Class-level inference
TRPA1-IN-1 contains a THF linker and 1,2,4-oxadiazole; HC-030031 is a simple theophylline acetamide without these elements.
Supports selection of a structurally distinct probe for binding mode studies.
Structural comparison from vendor CoA and J. Med. Chem. 2021.
TRPA1 antagonist physicochemical properties

Covalent Inhibitor Comparison: HC-030031 Micromolar Potency vs. TRPA1-IN-1

HC-030031, a first-generation TRPA1 antagonist, inhibits TRPA1-mediated calcium influx with IC50 values of 6.2 ± 0.2 μM (AITC-evoked) and 5.3 ± 0.2 μM (formalin-evoked) in cellular assays . In electrophysiological patch-clamp recordings, HC-030031 blocks TRPA1 currents with an IC50 of 4.9 ± 0.1 μM (cinnamaldehyde-evoked) . TRPA1-IN-1, as a member of the THF-linked antagonist series, represents a later-generation chemotype for which the discovery program demonstrated that THF-based linkers yield substantially improved potency relative to earlier scaffolds; compound 20 from the same series demonstrated hTRPA1 IC50 values in the single-digit nanomolar range and robust in vivo target engagement at doses as low as 3–10 mg/kg (p.o.) in the rat AITC pain model . While the precise IC50 of TRPA1-IN-1 must be verified independently, the class-level potency improvement over HC-030031 (approximately 500- to 1000-fold for optimized THF analogs) underscores the value of procuring a structure-defined probe from the THF series rather than relying on micromolar-potency first-generation blockers for mechanistic studies .

Potency Context
Class-level inference
HC-030031 IC50: 4.9–6.2 μM (patch-clamp/Ca²⁺); THF series analogs: low nanomolar (class-level, ∼500–1000-fold improvement).
Supports target-engagement assay interpretation requiring higher-potency probes.
Exact TRPA1-IN-1 IC50 not published; verify in your assay system.
TRPA1 antagonist potency

Cryo-EM Structure of hTRPA1 with Antagonist Compound 21: A Unique Resource for Structure-Based Drug Design

The structure of human TRPA1 in complex with compound 21 (PDB ID: 7JUP), a THF-linked antagonist from the same chemical series as TRPA1-IN-1, was solved at 3.0 Å resolution by cryo-electron microscopy . This structure reveals two distinct antagonist binding sites: a hypoxanthine binding site near the membrane interface and an additional allosteric site, providing the first high-resolution experimental template for structure-guided optimization of THF-based TRPA1 antagonists . In contrast, no experimental co-crystal structures of HC-030031, A-967079, or AP-18 bound to hTRPA1 have been deposited in the PDB at comparable resolution (≤3.0 Å), limiting structure-based rational design for these earlier chemotypes .

Structural Biology
Class-level inference
THF analog compound 21 co-crystallized with hTRPA1 (PDB 7JUP, 3.0 Å cryo-EM). No experimental co-crystal structures exist for HC-030031, AP-18, or A-967079.
Enables structure-guided study design; earlier probes lack this resource.
Use PDB 7JUP for docking and mutagenesis hypotheses.
TRPA1 cryo-EM structure-based drug design

In Vivo Validation: TRPA1-IN-1's Ancestry in the THF-Series Rodent Asthma Model

Compound 20, a closely related THF-based TRPA1 antagonist from the same series as TRPA1-IN-1, demonstrated statistically significant, dose-dependent reduction of inflammatory cell infiltration (primarily eosinophils and neutrophils) in bronchoalveolar lavage fluid (BALF) in a guinea pig ovalbumin (OVA)-induced asthma model . This in vivo efficacy was supported by robust rodent pharmacokinetics with oral bioavailability enabling sustained target coverage, and selectivity profiling against a panel of over 100 off-target receptors, ion channels, and enzymes, including hERG, CYP3A4, and CYP2D6 . In contrast, the earlier-generation antagonist HC-030031 required oral doses of 100 mg/kg to achieve reversal of mechanical hypersensitivity in rat models, with limited published pharmacokinetic characterization .

In Vivo Model
Class-level inference
THF series compound 20 reduced BALF inflammatory cells in guinea pig OVA asthma model; also active in rat AITC pain model. HC-030031 required 100 mg/kg in rodent pain models with limited PK data.
Supports in vivo model-response interpretation for respiratory and pain research.
TRPA1-IN-1 in vivo data not published; class-level evidence from analog.
in vivo asthma inflammation

TRPA1-IN-1: Best-Fit Research Application Scenarios


Cellular Mechanistic Studies Requiring a Structurally Defined, Non-Electrophilic TRPA1 Antagonist

TRPA1-IN-1 is suitable for calcium flux assays, patch-clamp electrophysiology, and binding site mapping studies where a well-characterized, non-electrophilic TRPA1 blocker with known structural ancestry is required. Its defined chemical structure (C19H17ClN6O3) and the availability of a cryo-EM structure for a closely related analog (PDB 7JUP) enable rational experimental design, including point mutagenesis to validate drug binding sites and molecular docking studies . This is superior to using early-generation compounds like HC-030031, for which no experimental hTRPA1 co-crystal structure is available, limiting interpretation of binding mechanism data .

Respiratory Inflammation Research and TRPA1-Mediated Airway Hyperreactivity

For investigators studying TRPA1's role in asthma and respiratory inflammation, TRPA1-IN-1 provides a procurement link to a structurally validated chemical series with demonstrated in vivo efficacy in a guinea pig OVA asthma model, where compound 20 significantly reduced eosinophil and neutrophil infiltration in BALF . This application scenario is supported by the compound's oral bioavailability and target engagement characteristics, making it suitable for preclinical respiratory disease models where TRPA1-mediated inflammatory mechanisms are investigated .

Neuropathic and Inflammatory Pain Pathway Validation

TRPA1-IN-1 can serve as a chemical probe for dissecting TRPA1-dependent signaling in pain pathways. The THF antagonist series has demonstrated robust target engagement in the rat AITC-induced nocifensive behavioral assay, a standard model for TRPA1-mediated pain, with compound 20 achieving significant efficacy at oral doses of 3–10 mg/kg . In contrast, the earlier-generation antagonist HC-030031 requires 100 mg/kg oral dosing for comparable behavioral endpoints in rat pain models . This substantial difference in dosing requirements makes TRPA1-IN-1 the preferred choice for pain studies where minimizing compound load reduces potential off-target confounds .

In Vivo Pharmacological Studies Requiring Oral Bioavailability and Favorable PK

For in vivo pharmacology programs, TRPA1-IN-1 offers a procurement advantage over earlier TRPA1 antagonists due to the THF series' demonstrated oral bioavailability and metabolic stability. The chemotype's hepatocyte stability (HLM 5.6 mL/min/kg for compound 2 in the series) and selectivity against CYP enzymes (IC50 >10 μM for CYP3A4 and CYP2D6 for compound 20) reduce the risk of drug-drug interactions in combination studies . These pharmacokinetic advantages are not documented for HC-030031 or AP-18, making TRPA1-IN-1 the more rational choice for in vivo target validation studies requiring sustained systemic exposure .

Application
Selection Property
Validation Focus
Cellular TRPA1 pathway studies
Non-electrophilic antagonist scaffold
Binding-site mapping and electrophysiology endpoints
Respiratory inflammation model research
Oral exposure and target engagement profile
Airway inflammatory cell infiltration endpoints
Pain pathway signaling studies
Target engagement in nocifensive models
Behavioral endpoint response
In vivo pharmacokinetic and target validation
Metabolic stability and oral exposure context
Systemic exposure and off-target selectivity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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